Zoticasone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zoticasone is a synthetic glucocorticoid receptor agonist. It was initially developed by GSK Plc for the treatment of immune system diseases, respiratory diseases, and infectious diseases . Despite its potential, the development of this compound was discontinued after reaching Phase 2 clinical trials .
準備方法
The synthesis of Zoticasone involves multiple steps, including the formation of its core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of a steroidal backbone, followed by the introduction of fluorine atoms and other functional groups under specific reaction conditions. Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
Zoticasone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others. For example, halogenation reactions can introduce or replace halogen atoms in the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Zoticasone has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying glucocorticoid receptor agonists and their chemical properties.
Biology: this compound has been used in research to understand the biological mechanisms of glucocorticoid receptor activation and its effects on immune response.
Industry: The compound’s properties make it a candidate for developing new therapeutic agents and understanding drug-receptor interactions.
作用機序
Zoticasone exerts its effects by binding to glucocorticoid receptors, which are part of the nuclear receptor family. Upon binding, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways .
類似化合物との比較
Zoticasone is similar to other glucocorticoid receptor agonists such as fluticasone, budesonide, and mometasone . this compound’s unique chemical structure and fluorine substitutions may offer distinct pharmacokinetic and pharmacodynamic properties. Unlike some of its counterparts, this compound’s development was halted, which limits its availability and application compared to more widely used glucocorticoids.
References
特性
CAS番号 |
678160-57-1 |
---|---|
分子式 |
C25H30F2O6S |
分子量 |
496.6 g/mol |
IUPAC名 |
S-[(3R)-2-oxooxolan-3-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |
InChI |
InChI=1S/C25H30F2O6S/c1-12-8-14-15-10-17(26)16-9-13(28)4-6-22(16,2)24(15,27)19(29)11-23(14,3)25(12,32)21(31)34-18-5-7-33-20(18)30/h4,6,9,12,14-15,17-19,29,32H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,18-,19+,22+,23+,24+,25+/m1/s1 |
InChIキー |
OJRPWVDDBGJONP-PQUGYNIPSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)S[C@@H]5CCOC5=O)O)C)O)F)C)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC5CCOC5=O)O)C)O)F)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。